molecular formula C10H6N2O5 B12285559 2-(6-Nitro-3-indolyl)-2-oxoacetic Acid

2-(6-Nitro-3-indolyl)-2-oxoacetic Acid

Cat. No.: B12285559
M. Wt: 234.16 g/mol
InChI Key: QYOFKUAUGXLRSW-UHFFFAOYSA-N
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Description

2-(6-Nitro-3-indolyl)-2-oxoacetic acid is a nitro-substituted indole derivative characterized by a 6-nitro group on the indole ring and an oxoacetic acid functional group at the 3-position. The compound’s structure (molecular formula: C₁₀H₆N₂O₅) combines the aromatic indole system with electron-withdrawing nitro and carbonyl groups, conferring unique reactivity and physicochemical properties. It serves as a precursor in synthesizing esters (e.g., methyl or ethyl derivatives) and other functionalized indole derivatives, which are valuable in pharmaceutical and materials research .

Properties

Molecular Formula

C10H6N2O5

Molecular Weight

234.16 g/mol

IUPAC Name

2-(6-nitro-1H-indol-3-yl)-2-oxoacetic acid

InChI

InChI=1S/C10H6N2O5/c13-9(10(14)15)7-4-11-8-3-5(12(16)17)1-2-6(7)8/h1-4,11H,(H,14,15)

InChI Key

QYOFKUAUGXLRSW-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])NC=C2C(=O)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Nitro-3-indolyl)-2-oxoacetic Acid typically involves the nitration of an indole derivative followed by the introduction of an oxoacetic acid moiety. One common method includes the nitration of 3-indole acetic acid using a mixture of nitric acid and sulfuric acid under controlled temperature conditions. The resulting nitro compound is then subjected to oxidation to form the desired 2-(6-Nitro-3-indolyl)-2-oxoacetic Acid.

Industrial Production Methods

In an industrial setting, the production of 2-(6-Nitro-3-indolyl)-2-oxoacetic Acid may involve large-scale nitration and oxidation processes. These processes are optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(6-Nitro-3-indolyl)-2-oxoacetic Acid undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The compound can participate in electrophilic substitution reactions, particularly at the indole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with palladium on carbon or sodium borohydride are commonly used.

    Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides can be used under acidic or basic conditions.

Major Products Formed

    Oxidation: Formation of nitroso derivatives or other oxidized products.

    Reduction: Formation of 2-(6-Amino-3-indolyl)-2-oxoacetic Acid.

    Substitution: Formation of various substituted indole derivatives depending on the electrophile used.

Scientific Research Applications

2-(6-Nitro-3-indolyl)-2-oxoacetic Acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(6-Nitro-3-indolyl)-2-oxoacetic Acid involves its interaction with various molecular targets. The nitro group can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological molecules. The indole ring structure allows for interactions with enzymes and receptors, influencing various biochemical pathways.

Comparison with Similar Compounds

Structural Analogues on the Indole Ring

Substituents on the indole ring significantly influence electronic properties, solubility, and biological activity. Key analogues include:

Compound Name CAS Number Molecular Formula Substituent Position/Type Molecular Weight (g/mol) Key Properties/Applications
2-(6-Nitro-3-indolyl)-2-oxoacetic acid 929005-85-6 C₁₀H₆N₂O₅ 6-Nitro 234.17 High acidity due to nitro group; precursor for esters
2-(7-Nitro-3-indolyl)-2-oxoacetic acid 1260794-53-3 C₁₀H₆N₂O₅ 7-Nitro 234.17 Altered electronic distribution; potential bioactive intermediate
2-(6-Chloro-3-indolyl)-2-oxoacetic acid 1026314-25-9 C₁₀H₆ClNO₃ 6-Chloro 223.61 Reduced electron withdrawal vs. nitro; improved solubility
7-Nitroindole-3-acetic acid 1557-14-8 C₁₀H₈N₂O₄ 7-Nitro, acetic acid 220.18 Plant growth regulation; auxin-like activity

Key Findings :

  • Nitro vs. Chloro : The 6-nitro group enhances acidity and electrophilicity compared to chloro substituents, making the parent acid more reactive in coupling reactions .
  • Positional Effects: A 7-nitro substituent (vs.

Ester Derivatives

Esterification of the oxoacetic acid group modifies solubility and stability:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Properties
Methyl 2-(6-Nitro-3-indolyl)-2-oxoacetate 885273-86-9 C₁₁H₈N₂O₅ 248.19 Enhanced lipophilicity; synthetic intermediate
Ethyl 2-(6-Nitro-3-indolyl)-2-oxoacetate 91974-32-2 C₁₂H₁₀N₂O₅ 262.22 Improved thermal stability; used in heterocyclic synthesis
Methyl 6-Methylindole-3-acetate 1780817-34-6 C₁₂H₁₃NO₂ 203.24 Reduced reactivity due to methyl group; drug discovery applications

Key Findings :

  • Lipophilicity : Methyl/ethyl esters exhibit higher solubility in organic solvents, facilitating use in hydrophobic reaction environments .
  • Stability : Esters resist hydrolysis under neutral conditions, unlike the parent acid, which may require acidic/basic conditions for activation .

Aromatic System Variations

Replacing the indole ring with other aromatic systems diversifies applications:

Compound Name CAS Number Molecular Formula Aromatic System Key Properties
2-(6-Methoxynaphthalen-2-yl)-2-oxoacetic acid 1457766-35-6 C₁₃H₁₀O₄ Naphthalene Extended conjugation; UV absorption for material science
2-(3-Fluorophenyl)-2-oxoacetic acid N/A C₈H₅FO₃ Fluorophenyl Electrophilic fluorine enhances bioactivity; agrochemical uses
2-(Furan-2-yl)-2-oxoacetic acid N/A C₆H₄O₄ Furan Biodegradable; precursor for green chemistry applications

Key Findings :

  • Fluorine Substitution : Fluorophenyl analogues demonstrate enhanced membrane permeability in drug design .

Biological Activity

Chemical Structure and Properties

Chemical Structure : The compound features a nitro group at the 6-position of the indole ring, which is known to influence its biological properties. The oxoacetic acid moiety contributes to its reactivity and interaction with biological targets.

Table 1: Basic Properties of 2-(6-Nitro-3-indolyl)-2-oxoacetic Acid

PropertyValue
Molecular FormulaC₉H₈N₂O₄
Molecular Weight196.17 g/mol
CAS Number[not provided]

Anticancer Activity

Several studies have demonstrated the anticancer potential of 2-(6-Nitro-3-indolyl)-2-oxoacetic Acid. It has been shown to inhibit tumor growth in various cancer models, particularly through mechanisms involving apoptosis and cell cycle arrest.

  • Case Study : In a study involving human head and neck cancer xenografts, the compound exhibited significant tumor growth inhibition, suggesting its potential as an anticancer agent .

Antimicrobial Properties

The compound has also displayed antimicrobial activity against a range of bacterial strains. Its effectiveness varies depending on the specific strain and concentration used.

  • Research Findings : Compounds derived from indole structures, including 2-(6-Nitro-3-indolyl)-2-oxoacetic Acid, have shown moderate to good antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli at concentrations ranging from 75 µg/mL to 150 µg/mL .

The biological activity of this compound is largely attributed to its ability to interact with various cellular pathways:

  • Inhibition of Protein Kinases : The nitro group enhances the compound's ability to act as a kinase inhibitor, which is crucial in cancer signaling pathways.
  • Induction of Apoptosis : Studies indicate that it can induce apoptosis in cancer cells by activating caspases and modulating Bcl-2 family proteins.

Synthesis Methods

The synthesis of 2-(6-Nitro-3-indolyl)-2-oxoacetic Acid typically involves multi-step organic reactions, including:

  • Condensation Reactions : The initial step often involves the condensation of indole derivatives with oxoacetic acid.
  • Functionalization : Subsequent reactions may introduce the nitro group at the appropriate position on the indole ring through electrophilic substitution.

Table 2: Summary of Synthesis Steps

StepReaction TypeKey Reactants
1CondensationIndole + Oxoacetic Acid
2Electrophilic SubstitutionNitro Group Introduction

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